Cas no 879922-44-8 (N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide)

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide structure
879922-44-8 structure
Product name:N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
CAS No:879922-44-8
MF:C20H19FN2O3
Molecular Weight:354.374868631363
CID:6287463
PubChem ID:7117001

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
    • Z57785472
    • N-(4-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide
    • F0666-0757
    • AKOS002225251
    • AB00671524-01
    • N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
    • 879922-44-8
    • インチ: 1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-15-5-3-4-6-16(15)26-19(18)20(25)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24)
    • InChIKey: BNIKYLYRCISGOW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(C1=C(C2C=CC=CC=2O1)NC(CC(C)C)=O)=O

計算された属性

  • 精确分子量: 354.13797063g/mol
  • 同位素质量: 354.13797063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 505
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.3Ų
  • XLogP3: 4.6

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0666-0757-20μmol
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0666-0757-1mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0666-0757-40mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0666-0757-15mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0666-0757-10mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0666-0757-10μmol
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0666-0757-25mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0666-0757-2μmol
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0666-0757-3mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0666-0757-30mg
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
879922-44-8 90%+
30mg
$119.0 2023-05-17

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide 関連文献

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 879922-44-8)

N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 879922-44-8, represents a pinnacle of molecular design, integrating fluorine substitution and amide functionalities to enhance its pharmacological potential. The benzofuran core structure further contributes to its unique chemical profile, making it a subject of intense study for its potential applications in drug development.

The 4-fluorophenyl moiety is a key feature of this molecule, known for its ability to modulate metabolic stability and binding affinity in biological targets. Fluorine atoms, when incorporated into aromatic rings, can significantly alter the electronic properties of the molecule, leading to improved bioavailability and reduced susceptibility to enzymatic degradation. This characteristic has made fluorinated compounds a cornerstone in modern drug design, particularly in the development of kinase inhibitors and other targeted therapies.

The amide group at the 3-position, specifically 3-(3-methylbutanamido), introduces steric bulk and additional hydrogen bonding capabilities. This modification can enhance the compound's interaction with biological receptors, improving its binding affinity and selectivity. The presence of a methyl branch in the amide side chain adds another layer of conformational flexibility, allowing the molecule to adopt multiple binding orientations within the active site of target proteins.

The benzofuran scaffold is another critical component of this compound, offering a privileged structure that has been widely explored in medicinal chemistry. Benzofurans are known for their stability and ability to engage in π-stacking interactions with biological targets, making them ideal candidates for drug discovery. The combination of these structural elements—fluorophenyl ring, bulky amide group, and stable benzofuran core—creates a molecule with multifaceted pharmacological properties.

In recent years, N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide has been studied for its potential role in addressing various therapeutic challenges. Research has highlighted its efficacy in modulating pathways associated with inflammation and pain management. The compound's ability to interact with specific enzymes and receptors has been investigated through both computational modeling and experimental validation.

Computational studies have demonstrated that the fluorine substitution at the 4-position enhances the compound's binding affinity to target proteins by stabilizing key interactions through electrostatic and hydrophobic effects. Additionally, the amide group's orientation within the binding pocket can be fine-tuned by the methyl branch, optimizing hydrogen bonding networks. These insights have guided synthetic modifications aimed at improving pharmacokinetic profiles and therapeutic efficacy.

In vitro experiments have further corroborated these findings, showing that N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide exhibits significant activity against relevant biological targets. Notably, its interaction with enzymes involved in inflammatory responses has been shown to reduce pro-inflammatory cytokine production, suggesting potential applications in treating chronic inflammatory conditions. Furthermore, preliminary data indicate that the compound may exhibit analgesic properties by modulating pain signaling pathways.

The benzofuran core's contribution to these pharmacological effects cannot be overstated. Structural analysis has revealed that this moiety forms critical π-stacking interactions with aromatic residues in target proteins, enhancing overall binding stability. The rigidity provided by the benzofuran ring ensures that key functional groups are positioned optimally for interaction with biological targets, while also minimizing unwanted off-target effects.

The synthesis of N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including fluorination reactions and amide bond formation, which require precise control over reaction conditions to achieve high yields and purity. Recent innovations in catalytic methods have further streamlined these processes, making it feasible to produce complex molecules like this one on a scalable basis.

The potential applications of this compound extend beyond inflammation and pain management. Emerging research suggests that it may have utility in addressing neurological disorders by interacting with receptors involved in neurotransmitter regulation. Additionally, its structural features make it a promising scaffold for developing novel antiviral agents, given its ability to disrupt viral protein-protein interactions.

The integration of fluorine into aromatic systems is a well-established strategy in drug design, leveraging fluorine's unique electronic properties to enhance molecular recognition. The fluorine atom at the 4-position of the phenyl ring in N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide plays a crucial role in this regard by increasing metabolic stability and improving binding affinity. This has been observed across various therapeutic areas, including oncology and central nervous system disorders.

The amide functionality at the 3-position not only contributes to binding interactions but also influences solubility and pharmacokinetic properties. By incorporating a methyl branch into the amide side chain, synthetic chemists have been able to fine-tune these properties for optimal therapeutic outcomes. Such modifications are essential for achieving desired pharmacokinetic profiles, including oral bioavailability and tissue distribution.

The benzofuran core is particularly noteworthy for its structural versatility and functional diversity. It serves as an excellent platform for introducing various substituents while maintaining overall molecular integrity. This flexibility allows medicinal chemists to explore multiple structural variations rapidly using combinatorial chemistry approaches or automated synthesis techniques.

In conclusion, N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 879922-44-8) exemplifies how strategic molecular design can lead to compounds with significant therapeutic potential. Its unique combination of structural features—fluorophenyl ring, bulky amide group, and stable benzofuran core—makes it a valuable asset in drug discovery efforts aimed at addressing complex diseases such as inflammation-related conditions and neurological disorders. As research continues to uncover new applications for this compound class,its importance as an intermediate or lead structure is likely to grow even further。

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd